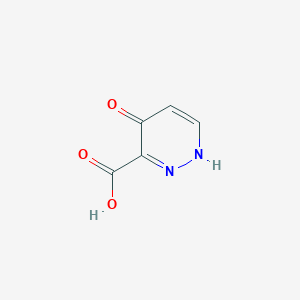
3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound has a bromo and chloro substituent on the pyridine ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to it .
Chemical Reactions Analysis
This compound, like other pyridine derivatives, can undergo a variety of chemical reactions. These include cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight and may exhibit optical activity due to the presence of chiral centers .Wissenschaftliche Forschungsanwendungen
Pyridinylboron Derivatives as Building Blocks
One study discusses the structural comparison between a pyridin-2-ylboron derivative and its regioisomer, highlighting differences in their chemical reactivity and stability. The study provides insights into the orientation of the dioxaborolane ring and bond angles, which might influence the compound's reactivity and potential applications in synthesis and combinatorial chemistry (Sopková-de Oliveira Santos et al., 2003).
Crystal Structure and DFT Study
Another piece of research focuses on the synthesis, crystal structure, and DFT study of boric acid ester intermediates with benzene rings. This study explores the conformational analysis and physicochemical properties through DFT, providing insights into the molecular structure and potential applications of similar compounds (Huang et al., 2021).
Enhanced Brightness Emission-Tuned Nanoparticles
Research on heterodifunctional polyfluorene building blocks, including a bromo derivative similar to the queried compound, shows their application in creating stable nanoparticles with bright fluorescence emission. This highlights the potential use of such compounds in developing advanced materials for optical applications (Fischer et al., 2013).
Catalytic Enantioselective Reactions
A study on catalytic enantioselective borane reduction of benzyl oximes, involving derivatives of dioxaborolan, sheds light on the synthetic applications and potential of such compounds in asymmetric synthesis and the creation of chiral amines (Huang et al., 2010).
Molecular Structure and Vibrational Properties
Research on the synthesis, crystal structure, and vibrational properties of similar compounds emphasizes the importance of structural characterization and conformational analysis in understanding the properties and applications of these compounds in various scientific fields (Wu et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which target the cholinergic system in the body .
Mode of Action
It’s known that 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a component of the compound, can be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is known to participate in various chemical reactions, including borylation and hydroboration . These reactions could potentially affect various biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of cholinergic drugs, which can treat gastrointestinal diseases . This suggests that the compound may have similar therapeutic effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the use of a Suzuki coupling reaction between 3-bromo-2-chloro-5-iodopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan. The reaction is carried out in the presence of a palladium catalyst and a base to form the desired product.", "Starting Materials": [ "3-bromo-2-chloro-5-iodopyridine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolan", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 3-bromo-2-chloro-5-iodopyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolan in a suitable solvent such as DMF or DMSO.", "Step 2: Add a palladium catalyst such as Pd(PPh3)4 or Pd2(dba)3 and a base such as K3PO4 or Cs2CO3 to the reaction mixture.", "Step 3: Heat the reaction mixture to a suitable temperature such as 80-100°C and stir for several hours.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product using column chromatography or recrystallization to obtain 3-bromo-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine." ] } | |
CAS-Nummer |
2223049-72-5 |
Molekularformel |
C11H14BBrClNO2 |
Molekulargewicht |
318.4 |
Reinheit |
91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




